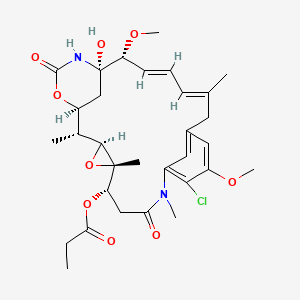
4H-1,3-Benzoxazin-4-one, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 2-methyl- is a heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is known for its antimicrobial properties and belongs to the quinazolinone class of drugs . It has shown effectiveness against various bacteria, including Staphylococcus aureus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the reaction of anthranilic acid with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . This one-pot synthesis method is efficient and yields high amounts of the desired product .
Industrial Production Methods
Industrial production of 4H-1,3-Benzoxazin-4-one, 2-methyl- often involves large-scale synthesis using similar methods as described above. The use of acetic anhydride and anthranilic acid is common due to the simplicity and cost-effectiveness of the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazinone ring.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazinone ring.
Applications De Recherche Scientifique
4H-1,3-Benzoxazin-4-one, 2-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the inhibition of bacterial enzymes. It targets specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall formation and ultimately bacterial cell death . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
4H-1,3-Benzoxazin-4-one, 2-methyl- can be compared with other similar compounds such as:
2-Methyl-4(3H)-quinazolinone: Another heterocyclic compound with similar antimicrobial properties.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Used as a heterocyclic building block in various chemical syntheses.
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its applications in medicinal chemistry.
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2-methyl- lies in its specific structure, which allows it to effectively inhibit bacterial enzymes and its versatility in various chemical reactions.
Propriétés
Numéro CAS |
54789-69-4 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-methyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H7NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3 |
Clé InChI |
PUJVUAVCIBLBSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



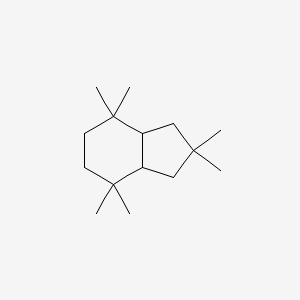
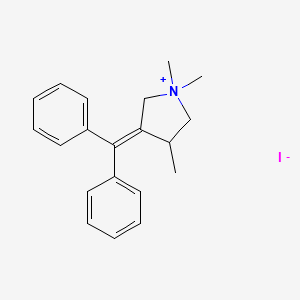
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


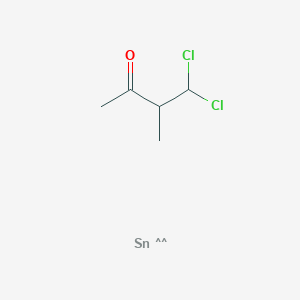
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
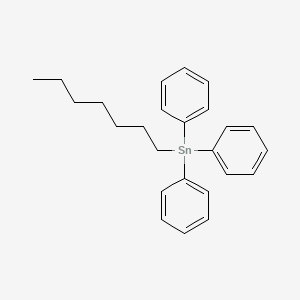

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)

